molecular formula C12H8BrF2NO2S B12816124 N-(3-bromophenyl)-3,5-difluorobenzenesulfonamide

N-(3-bromophenyl)-3,5-difluorobenzenesulfonamide

Cat. No.: B12816124
M. Wt: 348.16 g/mol
InChI Key: JLZNNLMWWFZCHC-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-3,5-difluorobenzenesulfonamide: is a sulfonamide compound characterized by the presence of bromine and fluorine atoms on its aromatic rings. Sulfonamides have been widely used in medicinal chemistry due to their diverse biological activities, including antibacterial, antitumor, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)-3,5-difluorobenzenesulfonamide typically involves an amidation reaction. The process begins with the reaction of 3-bromophenylamine with 3,5-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-bromophenyl)-3,5-difluorobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the aromatic rings can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution could lead to the replacement of bromine or fluorine atoms with other functional groups.

Scientific Research Applications

Chemistry: N-(3-bromophenyl)-3,5-difluorobenzenesulfonamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .

Biology and Medicine: The compound has shown potential in medicinal chemistry due to its ability to inhibit certain enzymes and proteins. It has been studied for its anticancer, antibacterial, and antiviral properties .

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and specialty chemicals. Its unique chemical structure makes it valuable for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-3,5-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can disrupt various physiological processes, making it useful in treating diseases .

Comparison with Similar Compounds

  • N-(3-bromophenyl)benzenesulfonamide
  • N-(3-fluorophenyl)benzenesulfonamide
  • N-(3-chlorophenyl)-3,5-difluorobenzenesulfonamide

Uniqueness: N-(3-bromophenyl)-3,5-difluorobenzenesulfonamide is unique due to the presence of both bromine and fluorine atoms on its aromatic rings. This combination of halogens can enhance its biological activity and chemical reactivity compared to similar compounds .

Properties

Molecular Formula

C12H8BrF2NO2S

Molecular Weight

348.16 g/mol

IUPAC Name

N-(3-bromophenyl)-3,5-difluorobenzenesulfonamide

InChI

InChI=1S/C12H8BrF2NO2S/c13-8-2-1-3-11(4-8)16-19(17,18)12-6-9(14)5-10(15)7-12/h1-7,16H

InChI Key

JLZNNLMWWFZCHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=CC(=CC(=C2)F)F

Origin of Product

United States

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